

binding affinity profile of 3C-P hydrochloride

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Compound of Interest

Compound Name: 3C-P (hydrochloride)

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Binding Affinity Profile: 3C-P Hydrochloride

Content Type: Technical Monograph Subject: 3,5-Dimethoxy-4-propoxyamphetamine Hydrochloride (3C-P HCl) Primary Reference: Kolaczynska et al., Frontiers in Pharmacology (2022)

Executive Summary

3C-P hydrochloride is a synthetic psychedelic amphetamine and the

-methyl homolog of the phenethylamine Proscaline.[1] Structurally defined by a 4-propoxy substituent on the 3,5-dimethoxy-phenyl ring, 3C-P exhibits a distinct pharmacological profile characterized by potent full agonism at the serotonin 5-HT

receptor.[2]

Unlike its parent compound Mescaline, which possesses low potency and moderate affinity, 3C-P demonstrates significant functional potency (

nM), often exceeding its binding affinity (

) would suggest.[1] This "affinity-efficacy uncoupling" is a critical feature of 4-alkoxy-substituted amphetamines, distinguishing them from simple partial agonists. This guide analyzes the receptor interaction profile, signal transduction pathways, and validation protocols for 3C-P.

Chemical Identity & Physical Properties

The hydrochloride salt (HCl) is the standard stable form for research applications, improving solubility in aqueous media compared to the free base.

Property	Specification
IUPAC Name	1-(3,5-dimethoxy-4-propoxyphenyl)propan-2-amine hydrochloride
Formula	C H NO [2] · HCl
Molar Mass	289.80 g/mol
Appearance	White to off-white crystalline solid
Solubility	PBS (pH 7.2): ~0.5 mg/mL; DMSO: ~13 mg/mL; Ethanol: ~2 mg/mL
Stability	Hygroscopic; store at -20°C, desiccated. Stable for 2 years.

Pharmacodynamic Profile

The core pharmacological activity of 3C-P is mediated through the 5-HT

receptor.^{[2][3]} The addition of the

-methyl group (converting the phenethylamine backbone to an amphetamine) generally protects against MAO degradation, while the 4-propoxy chain enhances lipophilicity and receptor hydrophobic pocket interaction.

Receptor Binding & Functional Potency

The following data synthesizes in vitro profiling from human HEK293 cells transfected with specific receptor subtypes (Source: Kolaczynska et al., 2022).

Table 1: Binding Affinity (

) and Functional Potency (

) Profile

Target Receptor	Binding Affinity () [nM]	Functional Potency () [nM]	Efficacy () [%]	Interaction Type
5-HT (Primary)	1,000 - 2,600	57	94%	Full Agonist
5-HT	2,000 - 4,000	110	88%	Full Agonist
5-HT	> 5,000	N/A	N/A	Negligible
5-HT	> 2,000	> 500	Partial	Weak Partial Agonist
D (Dopamine)	> 10,000	N/A	N/A	None
SERT/DAT/NET	> 10,000	N/A	N/A	No Inhibition

Analysis of Affinity-Efficacy Discrepancy

A critical observation in the 3C-P profile is the discrepancy between its moderate binding affinity (

M) and its high functional potency (

nM).

- Mechanism: This suggests 3C-P has a high intrinsic efficacy. Once bound, it stabilizes the active receptor conformation (

) much more effectively than partial agonists (like LSD), triggering robust G

coupling even at lower fractional occupancy.

- Selectivity: 3C-P displays a functional selectivity window for 5-HT

over 5-HT

(approx. 2-fold) and negligible interaction with 5-HT

, contrasting with tryptamines (e.g., Psilocybin) which bind promiscuously to 5-HT

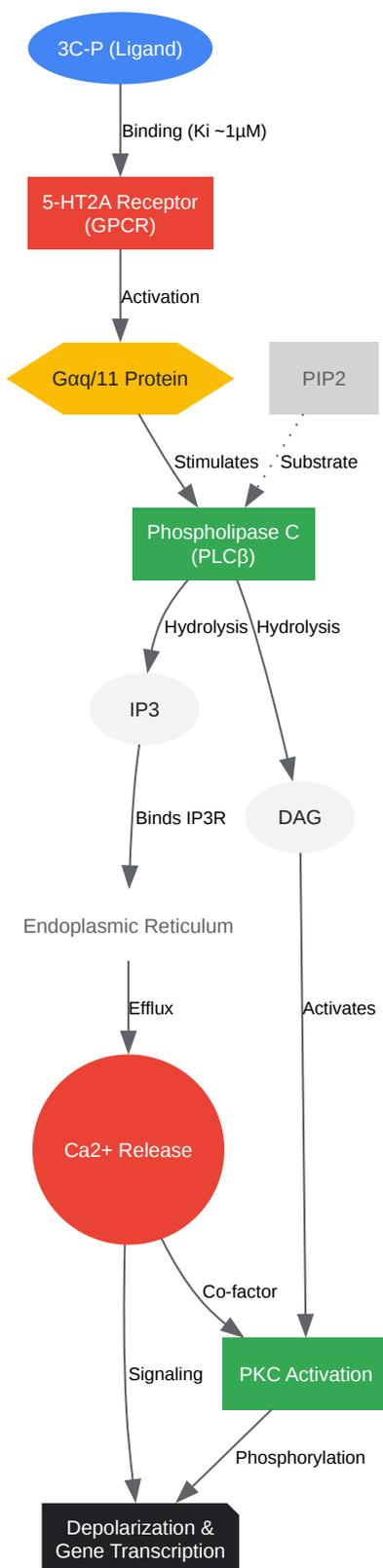
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Signal Transduction Pathway

Activation of the 5-HT

receptor by 3C-P initiates the canonical G

/11 signaling cascade. This pathway is responsible for the intracellular calcium release associated with psychedelic activity and the Head Twitch Response (HTR) in rodent models.



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Figure 1: Canonical Gq-mediated signaling pathway activated by 3C-P at the 5-HT2A receptor.

Experimental Methodologies

To validate the binding profile of 3C-P, researchers must employ self-validating protocols. The following methodologies distinguish between simple affinity (binding) and functional efficacy (activity).

Radioligand Binding Assay (Affinity)

Objective: Determine

value by displacing a known radioligand.[4] Standard Ligand: [

H]-Ketanserin (Antagonist) or [

I]-DOI (Agonist). Note: Agonist radioligands often yield high-affinity state (

) values closer to functional potency.

Protocol Workflow:

- Membrane Prep: Harvest HEK293 cells stably expressing human 5-HT
. Homogenize in Tris-HCl buffer (pH 7.4).
- Incubation:
 - Prepare 96-well plate.
 - Add 50
L radioligand (e.g., [
H]-Ketanserin, 1 nM final).
 - Add 50
L 3C-P HCl (concentration range:
to
M).

- Add 100

L membrane suspension (20

g protein/well).
- Equilibrium: Incubate at 37°C for 60 minutes.
- Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (reduces non-specific binding).
- Quantification: Liquid scintillation counting.
- Analysis: Fit data to a one-site competition model to derive

. Calculate

using the Cheng-Prusoff equation:

FLIPR Calcium Flux Assay (Functional Potency)

Objective: Determine

and Efficacy (

) relative to Serotonin (5-HT). Why this is critical: Binding assays do not distinguish agonists from antagonists. Calcium flux confirms the agonist nature of 3C-P.

Protocol Workflow:

- Seeding: Plate 5-HT

-HEK293 cells in poly-D-lysine coated black-wall 96-well plates (50k cells/well). Incubate overnight.
- Dye Loading: Aspirate media. Load cells with Calcium-4 assay kit dye (fluorescent Ca indicator) in HBSS buffer + 2.5 mM Probenecid (prevents dye efflux). Incubate 1 hr at 37°C.
- Baseline: Measure baseline fluorescence (excitation 485 nm, emission 525 nm) for 10 seconds.

- Injection: Inject 3C-P HCl dilutions automatically.
- Measurement: Monitor fluorescence increase for 180 seconds.
- Data Normalization:
 - Calculate

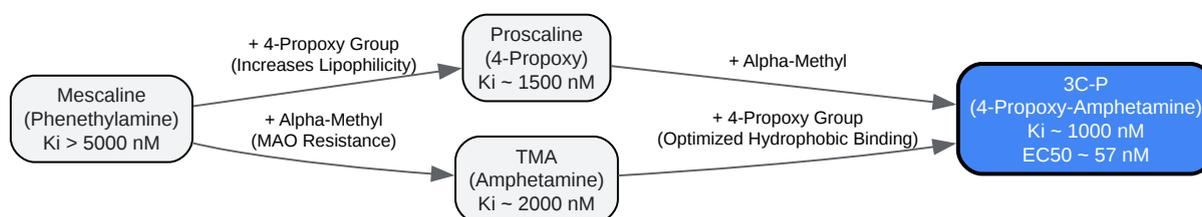
(Peak fluorescence minus baseline).
 - Normalize to 5-HT response (10

M 5-HT = 100% Efficacy).
 - Plot dose-response curve to determine

Structure-Activity Relationship (SAR) Logic

The potency of 3C-P is best understood through comparative SAR. The 4-position substituent is the primary driver of 5-HT

affinity in this class.



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Figure 2: Structure-Activity Relationship leading to the optimized potency of 3C-P.

Key Insight: The 4-propoxy group of 3C-P extends into a specific hydrophobic pocket of the 5-HT

receptor (likely interacting with residues in transmembrane helix 5 or 6), which stabilizes the active receptor state more effectively than the smaller methoxy group of TMA or Mescaline.

Safety & Handling

Warning: 3C-P is a potent psychoactive substance.

- Handling: Use a fume hood and nitrile gloves. Avoid aerosolization of the HCl salt.
- Solvent Choice: For in vitro assays, dissolve 3C-P HCl in DMSO to create a stock solution (e.g., 10 mM), then dilute into aqueous buffer. Ensure final DMSO concentration is <0.1% to avoid cytotoxicity.
- Storage: Store stock solutions at -20°C. Avoid repeated freeze-thaw cycles.

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- To cite this document: BenchChem. [binding affinity profile of 3C-P hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1162873#binding-affinity-profile-of-3c-p-hydrochloride\]](https://www.benchchem.com/product/b1162873#binding-affinity-profile-of-3c-p-hydrochloride)

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